1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N-ethylcyclopentanamine
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Overview
Description
1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-ETHYLCYCLOPENTAN-1-AMINE is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-ETHYLCYCLOPENTAN-1-AMINE typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the tetrazole ring through cyclization reactions involving azides and nitriles under controlled conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, and the final cyclopentane ring is formed through cyclization reactions involving appropriate intermediates .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-ETHYLCYCLOPENTAN-1-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products: The major products formed from these reactions include various substituted derivatives, oxides, and reduced amine forms of the original compound .
Scientific Research Applications
1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-ETHYLCYCLOPENTAN-1-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-ETHYLCYCLOPENTAN-1-AMINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Phenyl-1H-1,2,3,4-tetrazole: Shares the tetrazole ring but lacks the chlorophenyl and cyclopentane groups.
4-Chlorophenyl-1H-1,2,3-triazole: Contains the chlorophenyl group but has a triazole ring instead of a tetrazole ring.
N-Ethylcyclopentanamine: Features the cyclopentane ring and ethylamine group but lacks the tetrazole and chlorophenyl groups.
Uniqueness: 1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-ETHYLCYCLOPENTAN-1-AMINE is unique due to its combination of a tetrazole ring, chlorophenyl group, and cyclopentane ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
Molecular Formula |
C14H18ClN5 |
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Molecular Weight |
291.78 g/mol |
IUPAC Name |
1-[1-(4-chlorophenyl)tetrazol-5-yl]-N-ethylcyclopentan-1-amine |
InChI |
InChI=1S/C14H18ClN5/c1-2-16-14(9-3-4-10-14)13-17-18-19-20(13)12-7-5-11(15)6-8-12/h5-8,16H,2-4,9-10H2,1H3 |
InChI Key |
OYROBEBIFFTQHI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1(CCCC1)C2=NN=NN2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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